N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyclohexene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene and carboxamide groups.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Pyrazole Synthesis: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling and Functionalization: The thiophene and pyrazole intermediates are coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological targets . The exact pathways and molecular targets would depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit various biological activities.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant are pyrazole derivatives with significant therapeutic applications.
Uniqueness
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to the combination of the thiophene and pyrazole rings with a cyclohexene carboxamide moiety. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFLFUEBNCAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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